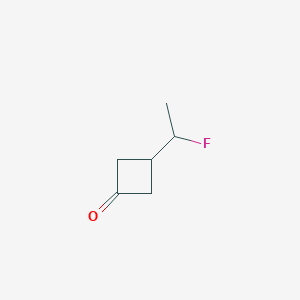
1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid is a heterocyclic compound that features both a pyrazole and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method involves the cyclization of hydrazine derivatives with diketones to form the pyrazole ring . This is followed by a coupling reaction with piperidine derivatives under suitable conditions, such as the use of catalysts like palladium or copper .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave-assisted reactions to reduce reaction times and improve yields . These methods are designed to be more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced forms of the pyrazole ring .
Aplicaciones Científicas De Investigación
1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites on proteins . This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(1H-Pyrazole-4-carbonyl)piperidine-4-carboxylicacid
- 1-(1H-Pyrazole-5-carbonyl)piperidine-4-carboxylicacid
- 1-(1H-Pyrazole-3-carbonyl)piperidine-3-carboxylicacid
Uniqueness: 1-(1H-Pyrazole-3-carbonyl)piperidine-4-carboxylicacid is unique due to the specific positioning of the pyrazole and piperidine rings, which can influence its reactivity and binding properties . This structural uniqueness can lead to distinct biological activities and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H13N3O3 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
1-(1H-pyrazole-5-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c14-9(8-1-4-11-12-8)13-5-2-7(3-6-13)10(15)16/h1,4,7H,2-3,5-6H2,(H,11,12)(H,15,16) |
Clave InChI |
GSNAUFIHLZXXAK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)O)C(=O)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



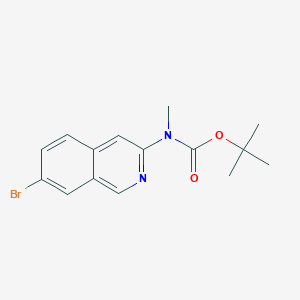
![4-Methylfuro[2,3-b]pyridine](/img/structure/B13002581.png)
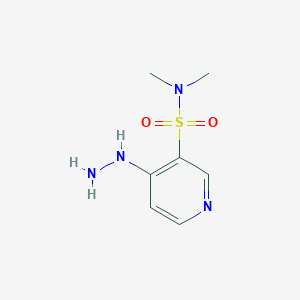
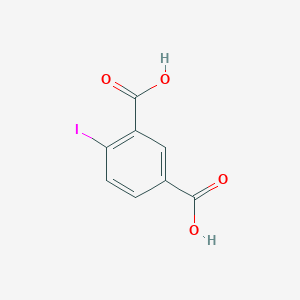
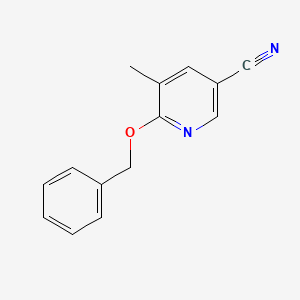


![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)


![5-Oxa-8-azaspiro[3.5]nonan-2-ol](/img/structure/B13002663.png)
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13002664.png)
